Octanoic Acid

Description

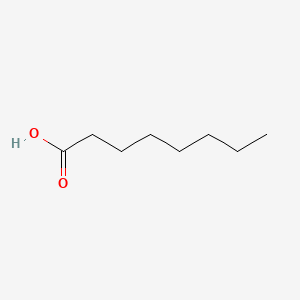

This compound is a straight-chain saturated fatty acid that is heptane in which one of the hydrogens of a terminal methyl group has been replaced by a carboxy group. This compound is also known as caprylic acid. It has a role as an antibacterial agent, a human metabolite and an Escherichia coli metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of an octanoate.

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Caprylic Acid...

Caprylic acid is an eight-carbon chain fatty acid, also known systematically as this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid-like smell that is minimally soluble in water.

Caprylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Alpinia latilabris, Artemisia xerophytica, and other organisms with data available.

This compound is a saturated medium-chain fatty acid with an 8-carbon backbone. This compound is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

Caprylic acid is the common name for the eight-carbon straight chain fatty acid known by the systematic name this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid taste that is minimally soluble in water. Caprylic acid is used commercially in the production of esters used in perfumery and also in the manufacture of dyes.

RN given refers to parent cpd; structure in Merck Index, 9th ed, #1764

Structure

3D Structure

Properties

IUPAC Name |

octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15696-43-2 (unspecified lead salt), 16577-52-9 (lithium salt), 18312-04-4 (unspecified zirconium salt), 1912-83-0 (tin(+2) salt), 1984-06-1 (hydrochloride salt), 20195-23-7 (unspecified chromium salt), 20543-04-8 (unspecified copper salt), 2191-10-8 (cadmium salt), 3130-28-7 (iron(+3) salt), 3890-89-9 (copper(+2) salt), 4696-54-2 (barium salt), 4995-91-9 (nickel(+2) salt), 5206-47-3 (zirconium(+4) salt), 557-09-5 (zinc salt), 5972-76-9 (ammonium salt), 6028-57-5 (aluminum salt), 60903-69-7 (La(+3) salt), 6107-56-8 (calcium salt), 6427-90-3 (chromium(+2) salt), 6535-19-9 (unspecified manganese salt), 6535-20-2 (unspecified iron salt), 6700-85-2 (cobalt salt), 67816-08-4 (Ir(+3) salt), 68957-64-2 (Ru(+3) salt), 7319-86-0 (lead(+2) salt), 7435-02-1 (unspecified Ce salt), 764-71-6 (potassium salt) | |

| Record name | Octanoic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021645 | |

| Record name | Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO], Liquid, colourless, oily liquid/slight, unpleasant odour | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

463.5 °F at 760 mmHg (NTP, 1992), 239 °C | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NTP, 1992), 270 °F, 130 °C (open cup), 270 °F. | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid, Miscible in ethanol, chloroform, acetonitrile, In water 789 mg/L at 30 °C, 0.789 mg/mL, slightly soluble in water; soluble in most organic solvents | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.91 (USCG, 1999) - Less dense than water; will float, 0.910 at 20 °C/4 °C, 0.91 | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992), 0.00371 [mmHg], VP: 1 MM HG AT 78.0 °C, 3.71X10-3 mm Hg at 25 °C | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD, Colorless, Oily liquid | |

CAS No. |

124-07-2 | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | octanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBL58JN025 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 to 62 °F (NTP, 1992), 16.5 °C | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Octanoic Acid Signaling Pathways in Metabolic Regulation: An In-depth Technical Guide

Abstract

Octanoic acid, a medium-chain fatty acid (MCFA), has emerged as a significant signaling molecule in the intricate network of metabolic regulation. Beyond its role as a readily available energy substrate, this compound actively modulates key hormonal and transcriptional pathways that govern energy homeostasis, glucose metabolism, and appetite. This technical guide provides a comprehensive overview of the core signaling pathways influenced by this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanisms of action. We delve into the critical role of this compound in the acylation of ghrelin, its interaction with peroxisome proliferator-activated receptors (PPARs), and its direct effects on neuronal circuits in the brain. Furthermore, this guide presents detailed, field-proven experimental protocols to empower researchers to investigate these pathways with precision and reproducibility.

Introduction: The Multifaceted Role of this compound in Metabolism

Medium-chain fatty acids (MCFAs), including this compound (C8:0), possess unique metabolic properties that distinguish them from their long-chain counterparts.[1][2] Their rapid absorption and transport directly to the liver via the portal vein, bypassing the lymphatic system, allows for swift mitochondrial β-oxidation.[3] This efficient energy provision has long been recognized, but recent research has illuminated a more nuanced role for this compound as a signaling molecule. It is now understood that this compound can directly and indirectly influence cellular signaling cascades, thereby regulating a spectrum of metabolic processes.[4] This guide will explore the core signaling axes through which this compound exerts its metabolic effects, providing a foundation for targeted research and therapeutic development.

The Ghrelin Acylation Pathway: A Key Nexus of this compound Signaling

The "hunger hormone" ghrelin requires a unique post-translational modification to become biologically active: the attachment of an n-octanoyl group to its third serine residue.[5][6] This acylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[7]

2.1. Mechanism of Ghrelin Octanoylation

The GOAT-mediated octanoylation of proghrelin is a critical control point in energy homeostasis. Dietary this compound can serve as a direct substrate for this reaction, linking nutrient availability to the activation of this potent orexigenic signal.[8] The process occurs within the endoplasmic reticulum of ghrelin-producing cells, primarily in the stomach and pancreas.[6][7]

Diagram: Ghrelin Acylation by GOAT

Caption: The GOAT enzyme facilitates the attachment of octanoyl-CoA to proghrelin.

2.2. Experimental Protocol: In Vitro Ghrelin Octanoylation Assay

This protocol allows for the quantitative assessment of GOAT activity and the screening of potential inhibitors.

Materials:

-

Membrane fraction from Sf9 insect cells infected with baculovirus encoding mouse GOAT.[9]

-

Recombinant proghrelin-His8.[9]

-

[3H]octanoyl CoA.[9]

-

Myristyl ether CoA.[9]

-

Nickel-coated beads.[9]

-

Scintillation counter.

Methodology:

-

Reaction Setup: In a 50 µL reaction mixture, combine 50 µg of GOAT-containing membrane protein, 5 µg of proghrelin-His8, and 50 µM myristyl ether CoA.[9]

-

Initiation: Start the reaction by adding 1 µM [3H]octanoyl CoA.[9]

-

Incubation: Incubate the reaction mixture for 5 minutes at 37°C.[9]

-

Quenching and Isolation: Stop the reaction and isolate the [3H]octanoyl-proghrelin-His8 by adherence to nickel-coated beads.[9]

-

Quantification: Quantify the amount of [3H]octanoyl transferred to proghrelin-His8 using a scintillation counter.[9]

Self-Validation:

-

Negative Controls: Include reactions with membranes from uninfected Sf9 cells or with a catalytically inactive GOAT mutant (e.g., H338A) to ensure the observed activity is specific to GOAT.[9]

-

Substrate Dependence: Omit proghrelin or [3H]octanoyl CoA from separate reactions to confirm their necessity for the reaction.

This compound and Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in lipid and glucose metabolism.[10][11] this compound has been shown to be a weak activator of PPARα.[3][12]

3.1. PPARα Activation and its Metabolic Consequences

Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake and β-oxidation, leading to reduced triglyceride levels.[11] While not as potent as synthetic agonists, the ability of this compound to engage this pathway contributes to its overall metabolic effects.

Diagram: this compound-Mediated PPARα Activation

Caption: this compound activates PPARα, leading to increased fatty acid oxidation.

3.2. Experimental Protocol: PPARα Luciferase Reporter Assay

This cell-based assay is a robust method for quantifying the activation of PPARα by this compound.

Materials:

-

Human hepatoblastoma cell line (e.g., HepG2) stably expressing a luciferase reporter gene under the control of a PPAR response element (PPRE).[13]

-

Expression vector for human PPARα.[13]

-

This compound.

-

Positive control (e.g., fenofibrate).[13]

-

Luciferase assay reagent.

Methodology:

-

Cell Culture and Transfection: Culture HepG2 cells and transfect them with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

-

Treatment: Treat the transfected cells with varying concentrations of this compound or fenofibrate for 24 hours.[13]

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Self-Validation:

-

Vector Control: Transfect cells with an empty expression vector to confirm that the response is dependent on PPARα expression.

-

PPRE Specificity: Use a reporter plasmid with a mutated PPRE to demonstrate that the transcriptional activation is mediated through this specific response element.

Central Nervous System Signaling: this compound's Direct Effects on Neurons

This compound can cross the blood-brain barrier and directly influence the activity of neurons involved in energy balance regulation.[14][15][16] Studies have shown that this compound can modulate the excitability of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[13][16]

4.1. Modulation of POMC Neuron Activity

This compound has been shown to directly activate POMC neurons, which are anorexigenic, leading to a reduction in food intake and an increase in energy expenditure.[13][16] This activation is mediated, at least in part, through the G-protein coupled receptor 40 (GPR40).[16]

Diagram: this compound Signaling in POMC Neurons

Caption: this compound activates POMC neurons via GPR40, promoting anorexigenic effects.

4.2. Experimental Protocol: Electrophysiological Recording of POMC Neurons

Whole-cell patch-clamp recording is the gold standard for investigating the direct effects of this compound on neuronal excitability.

Materials:

-

POMC-eGFP transgenic mice.[17]

-

Vibrating microtome.[17]

-

Artificial cerebrospinal fluid (aCSF).[17]

-

Patch-clamp rig with amplifier and data acquisition system.

-

This compound stock solution.[17]

Methodology:

-

Slice Preparation: Prepare acute coronal brain slices (250 µm) containing the arcuate nucleus from POMC-eGFP mice.[17]

-

Neuron Identification: Identify POMC neurons using fluorescence microscopy.

-

Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a POMC neuron.

-

Baseline Recording: Record baseline membrane potential and firing rate in normal aCSF.

-

This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 4-40 µM) and record the changes in membrane potential and firing frequency.[17]

-

Washout: Perfuse with normal aCSF to determine if the effects are reversible.

Self-Validation:

-

Vehicle Control: Perfuse with aCSF containing the vehicle (e.g., ethanol) to control for any non-specific effects.[17]

-

Pharmacological Blockade: Use specific antagonists for receptors like GPR40 (e.g., DC260126) to confirm the signaling pathway involved.[17]

This compound, the Gut Microbiota, and Metabolic Health

The gut microbiome is increasingly recognized as a critical regulator of host metabolism. Dietary components, including this compound, can influence the composition and function of the gut microbiota. Some studies suggest that this compound may have antibacterial properties and could modulate the gut microbial ecosystem.[18] Furthermore, a healthy gut microbiome can contribute to the production of short-chain fatty acids (SCFAs), which have beneficial metabolic effects. While direct signaling pathways are still being elucidated, the interplay between this compound, the gut microbiota, and host metabolism is an active area of research.[19][20]

Quantitative Data Summary

| Parameter | This compound Effect | Key Signaling Molecule(s) | Reference(s) |

| Ghrelin Acylation | Serves as a substrate for GOAT | GOAT | [5][6][7] |

| Hepatic Lipid Metabolism | Weakly activates PPARα | PPARα | [3][12] |

| Neuronal Activity (POMC) | Increases firing rate | GPR40 | [13][16] |

| Food Intake | Reduces | POMC neurons | [16] |

| Energy Expenditure | Increases | POMC neurons | [16] |

Conclusion and Future Directions

This compound is a dynamic signaling molecule that exerts significant influence over metabolic regulation through diverse and interconnected pathways. Its role in ghrelin acylation, PPARα activation, and direct neuronal modulation underscores its importance beyond that of a simple energy source. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect these signaling networks and explore the therapeutic potential of this compound and its derivatives in metabolic diseases such as obesity and type 2 diabetes.

Future research should focus on elucidating the downstream targets of this compound-mediated signaling in various tissues, understanding its long-term effects on metabolic health, and exploring its potential synergistic interactions with other dietary components and therapeutic agents. A deeper understanding of these intricate signaling pathways will undoubtedly pave the way for novel strategies to combat metabolic disorders.

References

-

Ebert, M. H., et al. (2003). Energy contribution of octanoate to intact rat brain metabolism measured by 13C nuclear magnetic resonance spectroscopy. Journal of Neuroscience, 23(13), 5928-5935. [Link]

-

Kojima, M., & Kangawa, K. (2005). Ghrelin: structure and function. Physiological Reviews, 85(2), 495-522. [Link]

-

Kusunoki, N., et al. (2000). This compound produces accumulation of monoamine acidic metabolites in the brain: interaction with organic anion transport at the choroid plexus. Journal of Pharmacology and Experimental Therapeutics, 294(2), 733-738. [Link]

-

Ebert, M. H., et al. (2003). Energy Contribution of Octanoate to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy. The Journal of Neuroscience, 23(13), 5928–5935. [Link]

-

Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research, 57(6), 943-954. [Link]

-

Wang, Y., et al. (2021). Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency. Journal of Lipid Research, 62, 100069. [Link]

-

Caring Sunshine. (n.d.). Relationship: Memory and Brain Function and caprylic acid. [Link]

-

Wolf, C. J., et al. (2002). Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorothis compound and perfluorooctane sulfonate. Toxicological Sciences, 67(1), 74-85. [Link]

-

Nagao, K., & Yanagita, T. (2010). Medium-chain fatty acids: Functional lipids for the prevention and treatment of the metabolic syndrome. Pharmacological Research, 61(3), 208-212. [Link]

-

Lam, T. K., et al. (2020). A Neural basis for this compound regulation of energy balance. Molecular Metabolism, 34, 54-71. [Link]

-

Papamandjaris, A. A., et al. (2021). Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective. Trends in Endocrinology & Metabolism, 32(6), 351-366. [Link]

-

Sharma, S., et al. (2016). Ghrelin O Acyl Transferase (GOAT) as a Novel Metabolic Regulatory Enzyme. Journal of Clinical and Diagnostic Research, 10(9), BE01-BE04. [Link]

-

Wang, Y., et al. (2022). Application of medium-chain fatty acids in metabolic diseases. Food Science and Human Wellness, 11(3), 537-547. [Link]

-

Tschöp, M., et al. (2008). Gastric O-acyl transferase activates hunger signal to the brain. Proceedings of the National Academy of Sciences, 105(17), 6213-6214. [Link]

-

Elcombe, C. R., et al. (2002). Mechanisms of peroxisome proliferation by perfluorothis compound and endogenous fatty acids. Toxicology, 174(2), 111-120. [Link]

-

Yang, J., et al. (2009). Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides. Proceedings of the National Academy of Sciences, 106(25), 10134-10139. [Link]

-

Nishi, Y., et al. (2013). Establishment of a gastric cell-based assay system for exploring inhibitors of octanoylated ghrelin production. Peptides, 43, 124-130. [Link]

-

Auestad, N., et al. (1991). Fatty acid oxidation and ketogenesis by astrocytes in primary culture. Journal of Neurochemistry, 56(4), 1376-1386. [Link]

-

Malapaka, R. R. V., et al. (2012). Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. Journal of Biological Chemistry, 287(1), 183-195. [Link]

-

Takeuchi, S., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(45), 16936-16947. [Link]

-

Thevenet, J., et al. (2019). Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes. Frontiers in Physiology, 10, 689. [Link]

-

Kuge, Y., et al. (2002). In vitro uptake of [1-14C]Octanoate in brain slices of rats: basic studies for assessing [1-11C]Octanoate as a PET tracer of glial functions. Nuclear Medicine and Biology, 29(3), 303-306. [Link]

-

Mujico, J. R., et al. (2013). Changes in gut microbiota due to supplemented fatty acids in diet-induced obese mice. British Journal of Nutrition, 110(4), 712-722. [Link]

-

Agilent. (n.d.). Measurement of Mitochondrial Toxicity Using Primary Hepatocytes. [Link]

-

Hancox, J. C., et al. (2018). Gut microbiome structure and metabolic activity in inflammatory bowel disease. Nature Microbiology, 3(4), 458-468. [Link]

-

Burdakov, D., & Ashcroft, F. M. (2002). Electrical Inhibition of Identified Anorexigenic POMC Neurons by Orexin/Hypocretin. Neuron, 36(3), 483-491. [Link]

-

Gorski, N. K., et al. (2017). PPARα (Peroxisome Proliferator-activated Receptor α) Activation Reduces Hepatic CEACAM1 Protein Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition. Journal of Biological Chemistry, 292(13), 5274-5286. [Link]

-

Motoshima, H., et al. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. American Journal of Physiology-Endocrinology and Metabolism, 300(6), E1024-E1033. [Link]

-

Elcombe, C. R., et al. (2002). Mechanisms of peroxisome proliferation by perfluorothis compound and endogenous fatty acids. Toxicology, 174(2), 111-120. [Link]

-

Andersen, J. V., et al. (2021). Astrocyte metabolism of the medium-chain fatty acids this compound and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply. Molecular Brain, 14(1), 129. [Link]

-

Thevenet, J., et al. (2016). Medium-chain fatty acids inhibit mitochondrial metabolism in astrocytes promoting astrocyte-neuron lactate and ketone body shuttle systems. The FASEB Journal, 30(5), 1913-1926. [Link]

-

Stewart, C. J., et al. (2018). The Response of the Gut Microbiota to Dietary Changes in the First Two Years of Life. Frontiers in Microbiology, 9, 325. [Link]

-

Göttlicher, M., et al. (1992). Fatty acid activation of peroxisome proliferator-activated receptor (PPAR). Proceedings of the National Academy of Sciences, 89(10), 4653-4657. [Link]

-

Weatherly, L. M., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 129(10), 107003. [Link]

-

Agilent. (n.d.). A Customized XF Workflow for Detection and Characterization of Mitochondrial Toxicity. [Link]

-

Agilent. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. [Link]

-

Martínez-Reyes, I., & Chandel, N. S. (2020). Exploratory Data Analysis of Cell and Mitochondrial High-Fat, High-Sugar Toxicity on Human HepG2 Cells. Metabolites, 10(6), 241. [Link]

-

Silva, Y. P., et al. (2020). Fatty Acid Diets: Regulation of Gut Microbiota Composition and Obesity and Its Related Metabolic Dysbiosis. Nutrients, 12(8), 2277. [Link]

-

Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor (PPAR): A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236-240. [Link]

-

Ahmadian, M., et al. (2013). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240. [Link]

-

Jensen, P., et al. (2022). Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices. STAR Protocols, 3(1), 101149. [Link]

-

Stewart, C. J., et al. (2018). The Response of the Gut Microbiota to Dietary Changes in the First Two Years of Life. Frontiers in Microbiology, 9, 325. [Link]

Sources

- 1. Simultaneous quantification of acylated and desacylated ghrelin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of peroxisome proliferation by perfluorothis compound and endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Analysis of Ghrelin-O-Acyltransferase Using Substrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Establishment of a gastric cell-based assay system for exploring inhibitors of octanoylated ghrelin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 13. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of a method for the quantitation of ghrelin and unacylated ghrelin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficient Isolation Protocol for Mouse Primar - JoVE Journal [jove.com]

- 17. A Neural basis for this compound regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrical Inhibition of Identified Anorexigenic POMC Neurons by Orexin/Hypocretin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Sources of Octanoic Acid

Abstract

Octanoic acid, commonly known as caprylic acid, is an eight-carbon saturated fatty acid with significant commercial and biological relevance. Its unique properties as a medium-chain fatty acid (MCFA) underpin its applications ranging from antimicrobial agents and dietary supplements to the synthesis of esters for perfumery. This technical guide provides a comprehensive overview of the historical discovery of this compound, its widespread distribution in natural sources, and the modern analytical methodologies required for its extraction and quantification. We delve into the pioneering work of 19th-century chemists, detail the acid's prevalence in mammalian milk and plant oils, and present step-by-step protocols for its analysis by gas chromatography. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical knowledge of this compound.

Part 1: The Historical Discovery of this compound

The discovery of this compound is rooted in the foundational era of organic chemistry, specifically in the systematic study of fats and oils. Before the individual fatty acids were known, fats were considered simple, uniform substances. The groundbreaking work of French chemist Michel Eugène Chevreul in the early 19th century fundamentally changed this understanding.

From 1811, Chevreul began a meticulous investigation into the composition of animal fats. His key insight was the process of saponification—the reaction of fat with an alkali to produce soap and glycerol. By treating soap with acid, he was able to isolate and identify a series of previously unknown acidic substances.[1][2] In his seminal 1823 publication, Recherches chimiques sur les corps gras d'origine animale, Chevreul detailed the isolation of several fatty acids, including butyric acid, caproic acid, and capric acid, from sources like cow and goat butter.[3]

While Chevreul did not initially isolate this compound as a distinct compound, his work laid the direct groundwork for its identification. The names for caproic (C6), caprylic (C8), and capric (C10) acids are all derived from the Latin word caper, meaning "goat," acknowledging their prominent presence in goat milk fat.[4][5] Subsequent analysis by chemists building on Chevreul's methods of fractional crystallization and distillation led to the characterization of the eight-carbon fatty acid, this compound, as a distinct member of this homologous series. This early work was crucial, demonstrating that natural fats were not single compounds but complex mixtures of esters formed from glycerol and a variety of fatty acids.[1][6]

Part 2: Natural Occurrence and Distribution

This compound is widely distributed in nature, primarily as a constituent of triglycerides in animal fats and plant oils.[7] Its presence as a medium-chain fatty acid (MCFA) imparts specific physical and metabolic properties to the lipids in which it is found.

Animal Sources: Mammalian Milk

Mammalian milk is a particularly rich source of short- and medium-chain fatty acids, which are crucial for providing readily available energy to newborns.

-

Goat Milk: Goat milk is renowned for its high content of C6, C8, and C10 fatty acids. Together, caproic, caprylic (octanoic), and capric acids can constitute up to 15% of the total fatty acids in goat milk fat.[5]

-

Cow Milk: While present in lower concentrations than in goat milk, this compound is a consistent component of cow milk fat, typically ranging from 0.53% to 1.04% of total fatty acids.[8]

-

Human Milk: this compound is also found naturally in human breast milk, contributing to the overall lipid profile that supports infant development.[7]

Plant Sources: Tropical Oils

Certain plant-derived oils, especially those from tropical species, are the most significant commercial sources of this compound.

-

Coconut Oil: As a minor constituent, this compound comprises approximately 5-8% of the fatty acids in coconut oil.[8][9]

-

Palm Kernel Oil: Similar to coconut oil, palm kernel oil contains this compound, typically around 3-4% of its total fatty acid content.[5][9]

The concentration of this compound in these major natural sources is summarized in the table below.

| Natural Source | Typical Concentration of this compound (% of Total Fatty Acids) | References |

| Goat Milk Fat | Part of a 15% total for Caproic (C6), Caprylic (C8), and Capric (C10) acids | [5] |

| Cow Milk Fat | 0.53% - 1.04% | [8] |

| Coconut Oil | ~5% - 8% | [8][9] |

| Palm Kernel Oil | ~3% - 4% | [5] |

Other Natural Occurrences

Beyond milk and tropical oils, this compound has been identified in trace amounts in a variety of other natural products, including certain cheeses, beer, and some essential oils.[7][10]

Part 3: Biosynthesis of this compound

The synthesis of this compound in biological systems occurs via the fatty acid synthesis (FAS) pathway. This is a highly conserved metabolic process that builds fatty acids in two-carbon increments. The core of the pathway involves a multi-enzyme complex known as fatty acid synthase.

The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA. The acyl carrier protein (ACP) then shuttles the growing acyl chain between the enzymatic domains of the fatty acid synthase complex. Each cycle of elongation involves condensation, reduction, dehydration, and another reduction, adding two carbons from a malonyl-ACP unit.

The final chain length of the fatty acid is determined by the action of a thioesterase (TE), which cleaves the completed fatty acid from the ACP. In most organisms, the FAS pathway proceeds until a C16 (palmitic acid) or C18 (stearic acid) chain is formed. However, in organisms that produce significant amounts of MCFAs, such as the mammary glands of goats or coconut endosperm, specialized medium-chain thioesterases are present. These enzymes exhibit a preference for C8 or C10 acyl-ACP substrates, terminating the elongation process early and releasing octanoyl-ACP as free this compound.

Caption: Simplified workflow of this compound biosynthesis via the Fatty Acid Synthase (FAS) pathway, highlighting the role of medium-chain thioesterases.

Part 4: Methodologies for Extraction and Analysis

Accurate quantification of this compound from complex natural matrices like milk or oil requires a multi-step analytical approach. The standard workflow involves lipid extraction, derivatization of fatty acids to more volatile esters, and subsequent analysis by gas chromatography (GC).

Caption: General analytical workflow for the quantification of this compound from natural sources.

Protocol: Total Lipid Extraction from Milk (Folch Method)

This protocol is a standard method for extracting total lipids from a biological matrix.[11][12]

Objective: To isolate the total lipid fraction from a milk sample, separating it from proteins, carbohydrates, and other aqueous components.

Materials:

-

Homogenizer

-

Glass centrifuge tubes with PTFE-lined caps

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

0.9% NaCl solution (aqueous)

-

Nitrogen gas evaporator

Procedure:

-

Homogenization: In a glass centrifuge tube, add 1 mL of milk sample. Add 10 mL of a 2:1 (v/v) chloroform:methanol solution. Homogenize the mixture thoroughly for 2 minutes to ensure a single-phase solution.

-

Phase Separation: Add 2 mL of 0.9% NaCl solution to the homogenate. Vortex the tube for 30 seconds. This breaks the single phase into two distinct layers.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve complete separation of the layers.

-

Lipid Collection: The lower layer is the chloroform phase containing the lipids. The upper layer is the methanol/water phase containing non-lipid components. Carefully remove the upper aqueous layer using a Pasteur pipette.

-

Washing: Add 2 mL of a 1:1 methanol:water solution to the chloroform layer, vortex, and centrifuge again. Remove the upper layer. This step helps remove any remaining non-lipid contaminants.

-

Drying: Transfer the final chloroform layer containing the purified lipids to a pre-weighed vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Quantification: Once dry, weigh the vial to determine the total lipid yield. Re-dissolve the lipid extract in a known volume of chloroform/methanol for storage at -20°C.

Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxyl groups of fatty acids must be derivatized to reduce their polarity and increase their volatility. The most common method is conversion to fatty acid methyl esters (FAMEs).[13] This protocol describes an acid-catalyzed transesterification/esterification.[14][15]

Objective: To convert all fatty acids (both free and esterified in triglycerides) within the lipid extract into their corresponding methyl esters.

Materials:

-

Boron trifluoride (BF₃) in methanol (12-14% w/w)

-

Hexane (GC grade)

-

Saturated NaCl solution (aqueous)

-

Heater block or water bath

-

Vortex mixer

Procedure:

-

Sample Preparation: Transfer an aliquot of the lipid extract (containing approximately 1-20 mg of lipid) into a screw-cap glass tube. If the sample is already dry, proceed to the next step. If in solvent, evaporate the solvent under nitrogen.

-

Reaction: Add 2 mL of 14% BF₃-methanol reagent to the dried lipid extract. Cap the tube tightly.

-

Incubation: Heat the tube at 100°C for 30 minutes in a heater block or boiling water bath to allow the reaction to complete.

-

Cooling: Remove the tube and allow it to cool to room temperature.

-

Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube. Vortex vigorously for 1 minute. The FAMEs will partition into the upper hexane layer.

-

Phase Separation: Centrifuge briefly (e.g., 1,000 x g for 2 minutes) to ensure clear separation of the layers.

-

Collection: Carefully transfer the upper hexane layer, which now contains the FAMEs, to a clean GC vial for analysis.

Protocol: Quantification by Gas Chromatography (GC)

GC with a flame ionization detector (GC-FID) is the standard technique for separating and quantifying FAMEs.[11][16]

Objective: To separate the FAME mixture and quantify the amount of this compound methyl ester relative to other fatty acids.

Typical GC-FID Conditions:

-

GC System: Agilent 7890B or equivalent.[17]

-

Column: A polar capillary column designed for FAME analysis, such as a DB-FATWAX UI or an Rt-2560 (e.g., 100 m x 0.25 mm, 0.20 µm film thickness).[16][17]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program: A temperature gradient is used to separate the FAMEs by chain length and degree of unsaturation. A typical program might be:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 15-20 minutes.[14]

-

-

Detector: Flame Ionization Detector (FID) at 260°C.

-

Injection Volume: 1 µL.

Quantification: Identification of the this compound methyl ester peak is achieved by comparing its retention time to that of a certified FAME standard mixture run under the same conditions. Quantification is performed by integrating the peak area and expressing it as a relative percentage of the total area of all identified fatty acid peaks. For absolute quantification, an internal standard (e.g., heptadecanoic acid, C17:0) that is not naturally present in the sample should be added in a known amount prior to the derivatization step.[14]

Conclusion

This compound, from its initial discovery as a component of goat's milk to its current status as a widely used industrial and dietary compound, holds a significant place in lipid science. Its natural prevalence in mammalian milk and key plant oils like coconut and palm kernel oil makes it readily accessible. Understanding its origins, distribution, and the analytical techniques required for its accurate measurement is fundamental for professionals in nutrition, food science, and drug development. The methodologies outlined in this guide provide a robust framework for the reliable extraction and quantification of this compound, enabling further research into its diverse biological roles and applications.

References

-

Oxford University Press. (n.d.). Michel-Eugène Chevreul. Oxford Reference. Retrieved from [Link]

-

Léger, C. L. (2023). Contribution of Chevreul to lipid chemistry. OCL - Oilseeds and fats, Crops and Lipids, 30, 8. Retrieved from [Link]

- Liu, Z., et al. (2021). A simplified protocol for fatty acid profiling of milk fat without lipid extraction. Food Chemistry, 354, 129532.

-

MSU Mass Spectrometry and Metabolomics Core. (2019). Extraction of lipids and conversion to fatty acid methyl esters (FAMEs). Michigan State University. Retrieved from [Link]

-

Léger, C. L. (2023, February 1). Contribution of Chevreul to lipid chemistry. OCL. Retrieved from [Link]

-

Cognitive Science. (2023, December 25). Michel Eugène Chevreul: The Chemist Who Transformed Fats, Medicine, and Color [Video]. YouTube. Retrieved from [Link]

-

OUCI. (n.d.). A simplified protocol for fatty acid profiling of milk fat without lipid extraction. Retrieved from [Link]

-

Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. Retrieved from [Link]

-

Carpenter, K. J. (1998). Early ideas on the nutritional significance of lipids. The Journal of nutrition, 128(2 Suppl), 423S–426S. Retrieved from [Link]

-

Virto, M., et al. (2019). Total and Free Fatty Acids Analysis in Milk and Dairy Fat. Foods, 8(3), 85. Retrieved from [Link]

-

Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

Agilent Technologies. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Retrieved from [Link]

-

Le, T., et al. (2022). Comparison of Workflows for Milk Lipid Analysis: Phospholipids. Metabolites, 13(1), 32. Retrieved from [Link]

- Pontoh, J. (2019). Gas Chromatographic Analysis of Medium Chain Fatty Acids in Coconut Oil. Jurnal Penelitian Pangan, 1(1), 1-5.

-

Pontoh, J. (2016). Gas Chromatographic Analysis of Medium Chain Fatty Acids in Coconut Oil. Jurnal Pangan dan Agroindustri, 5(3), 255-261. Retrieved from [Link]

- Virto, M., et al. (2019). Total and Free Fatty Acids Analysis in Milk and Dairy Fat. Foods, 8(3), 85.

-

iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). Retrieved from [Link]

-

Wikipedia. (n.d.). Caprylic acid. Retrieved from [Link]

-

BISC 429. (n.d.). Lipid analysis. Retrieved from [Link]

-

Wisdom Library. (2023, July 31). Caprylic acid: Significance and symbolism. Retrieved from [Link]

-

Quora. (2023, July 30). What exactly is caprylic acid, and why do people supplement with it instead of other fatty acids?. Retrieved from [Link]

-

Wikipedia. (n.d.). Capric acid. Retrieved from [Link]

-

ResearchGate. (2021). Caprylic/capric triglyceride. Retrieved from [Link]

-

LookChem. (n.d.). This compound 124-07-2 wiki. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 124-07-2. Retrieved from [Link]

-

LookChem. (n.d.). Cas 124-07-2, this compound. Retrieved from [Link]

Sources

- 1. oxfordreference.com [oxfordreference.com]

- 2. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 3. ocl-journal.org [ocl-journal.org]

- 4. Caprylic acid - Wikipedia [en.wikipedia.org]

- 5. Capric acid - Wikipedia [en.wikipedia.org]

- 6. Early ideas on the nutritional significance of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, 124-07-2 [thegoodscentscompany.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. BISC 429 [sfu.ca]

- 14. benchchem.com [benchchem.com]

- 15. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gcms.cz [gcms.cz]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide on the Role of Octanoic Acid in Cellular Energy Metabolism

Introduction

Octanoic acid (also known as caprylic acid, C8:0) is an eight-carbon saturated medium-chain fatty acid (MCFA) naturally found in sources such as coconut oil, palm kernel oil, and the milk of various mammals.[1] Unlike their long-chain counterparts, MCFAs possess unique physicochemical and metabolic properties that allow for rapid absorption and oxidation, positioning this compound as a key player in cellular energy metabolism. Its ability to serve as a direct and efficient fuel source, particularly for the brain and skeletal muscle, has garnered significant interest in clinical and research settings.[2][3][4] This guide provides a technical deep-dive into the metabolic journey of this compound, from cellular uptake to ATP generation, details established experimental protocols for its study, and discusses its therapeutic implications for researchers, scientists, and drug development professionals.

Part 1: The Metabolic Pathway of this compound

The metabolic processing of this compound is distinguished by its efficiency. Its journey from the bloodstream to the mitochondrial matrix, where it is converted into usable energy, bypasses several regulatory steps required for long-chain fatty acids (LCFAs).

Cellular Uptake and Mitochondrial Transport

A key feature of this compound metabolism is its ability to cross the inner mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) shuttle system, which is obligatory for LCFAs.[5][6][7] This carnitine-independent transport is a critical factor in its rapid metabolism. Once inside the mitochondrial matrix, it is activated to its acyl-CoA derivative, octanoyl-CoA, by medium-chain acyl-CoA synthetase (MCAS), a process that consumes the equivalent of two ATP molecules.[5][8]

-

Causality Insight: The bypass of the CPT system means that the rate of this compound oxidation is not limited by carnitine availability or CPT enzyme activity, which are major regulatory checkpoints for LCFA oxidation. This makes this compound a more readily available substrate for mitochondrial respiration, especially under conditions where the CPT system may be impaired.

Mitochondrial Beta-Oxidation

Once activated to octanoyl-CoA, it undergoes beta-oxidation, a cyclical four-step process that sequentially shortens the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH₂ in each cycle.[9][10]

The four core reactions of beta-oxidation are:

-

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons, reducing FAD to FADH₂.[11][12]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.[11][12]

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, reducing NAD+ to NADH.[11][12]

-

Thiolysis: Thiolase cleaves the molecule, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA chain that re-enters the cycle.[8][12]

For one molecule of this compound (C8), this cycle repeats three times, yielding a total of four acetyl-CoA molecules.

Diagram 1: Mitochondrial Metabolism of this compound

Caption: Carnitine-independent transport and subsequent beta-oxidation of this compound.

Fates of Acetyl-CoA: TCA Cycle and Ketogenesis

The four molecules of acetyl-CoA generated from the beta-oxidation of this compound can enter two primary metabolic pathways:

-

Tricarboxylic Acid (TCA) Cycle: In most tissues, acetyl-CoA combines with oxaloacetate to enter the TCA cycle, where it is completely oxidized to CO₂. This process generates a substantial amount of reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation to produce ATP.[11][13]

-

Ketogenesis: Primarily in the liver, when acetyl-CoA production from fatty acid oxidation exceeds the capacity of the TCA cycle, it is shunted towards ketogenesis.[5][6] This process generates ketone bodies (acetoacetate and beta-hydroxybutyrate), which are released into the bloodstream and used as an energy source by extrahepatic tissues, including the brain.[14][15] Studies have shown that in the liver, the allocation of acetyl-CoA from octanoate can be significantly directed towards ketogenesis.[16]

Quantitative Bioenergetics

The complete oxidation of this compound provides a significant energy yield. The table below compares the theoretical maximum ATP yield from this compound to other key energy substrates.

| Ketogenic Substrate | Molecular Formula | Metabolic Pathway | Theoretical Maximum ATP Yield (per molecule) |